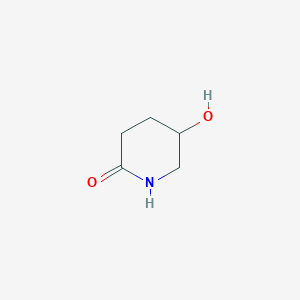

5-Hydroxypiperidin-2-one

描述

Significance in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. exlibrisgroup.comnih.gov It is a prevalent feature in numerous pharmaceuticals, including several blockbuster drugs. exlibrisgroup.com The inclusion of piperidine scaffolds in drug design can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.netthieme-connect.com This structural motif is found in a wide array of therapeutic agents, such as CNS modulators, anti-cancer drugs, and analgesics. exlibrisgroup.comresearchgate.net

Similarly, the lactam, a cyclic amide, is a critical functional group in organic synthesis and is a key component of many biologically active compounds, most notably in the penicillin and cephalosporin (B10832234) classes of antibiotics. The constrained cyclic structure of lactams often imparts unique reactivity and conformational rigidity, which can be exploited in the design of new therapeutic agents.

属性

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Versatile Building Block: 5 Hydroxypiperidin 2 One

A Key Synthetic Intermediate and Biologically Relevant Moiety

5-Hydroxypiperidin-2-one emerges as a highly versatile building block for the creation of potentially biologically active compounds. researchgate.netru.nl Its structure, incorporating both a hydroxyl group and a lactam, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. ru.nlnih.gov

Research has demonstrated its utility in the enantioselective biocatalytic synthesis of various derivatives. researchgate.netresearchgate.net For instance, it serves as a precursor for the synthesis of N-protected 5-hydroxypiperidin-2-ones, which are themselves building blocks for numerous natural products. nih.gov One notable application is in a concise, four-step synthesis of (-)-epi-pseudoconhydrine. nih.gov Furthermore, enzymatic processes have been developed to convert 2-(2-cyanoethyl)aziridines into 5-hydroxypiperidin-2-ones in good yields. ru.nl The compound is also a key intermediate in the synthesis of chiral 3-aminopiperidine derivatives, which are valuable in drug synthesis.

The biological relevance of the this compound moiety is highlighted by its presence in natural products. One significant example is Awajanomycin, a cytotoxic natural product isolated from Acremonium species, which contains this structural motif within a complex bicyclic framework.

Below is a table summarizing key research findings on the applications of this compound:

| Application Area | Key Findings | References |

| Synthetic Intermediate | Versatile building block for biologically active compounds. | researchgate.netru.nl |

| Precursor to N-protected 5-hydroxypiperidin-2-ones for natural product synthesis. | nih.gov | |

| Intermediate in the synthesis of (-)-epi-pseudoconhydrine. | nih.gov | |

| Synthesized from 2-(2-cyanoethyl)aziridines via enzymatic processes. | ru.nl | |

| Precursor to chiral 3-aminopiperidine derivatives for drug synthesis. | ||

| Biologically Relevant Moiety | Structural component of the cytotoxic natural product Awajanomycin. |

Historical Context of Research

The study of piperidine-containing compounds dates back to the 19th century, with the initial report of piperidine (B6355638) by Scottish chemist Thomas Anderson in the 1850s. However, focused research on the hydroxylated lactam derivative, this compound, gained momentum in the latter half of the 20th century. This increased interest was largely driven by advancements in analytical techniques that allowed for the identification of this structural motif in various natural products.

Early investigations were often centered on piperidine-based alkaloids, where this scaffold was recognized as a recurring element in biologically active natural products. Contemporary research has solidified the role of this compound as a crucial intermediate in the synthesis of a range of pharmaceutically active compounds. Modern synthetic methodologies, including biocatalytic approaches, have further expanded the accessibility and utility of this compound and its derivatives in academic and industrial research. researchgate.netru.nl

Classical Organic Synthesis Approaches to this compound

Classical methods provide foundational routes to the racemic form of this compound. These strategies often involve cyclization reactions to form the core piperidinone ring.

Lactamization, the intramolecular reaction between an amine and a carboxylic acid (or its derivative) to form a cyclic amide (a lactam), is a direct method for synthesizing this compound. One such approach involves the hydrogenation and spontaneous lactamization of a precursor like methyl 4-oxobutanoate (B1241810) after it undergoes a reaction such as an enantioselective Henry reaction. acs.orgchemicalbook.com For instance, the Cu(I)-catalyzed addition of nitromethane (B149229) to methyl 4-oxobutanoate, followed by hydrogenation, leads to the formation of (S)-5-hydroxypiperidin-2-one. acs.orgchemicalbook.com

Another lactamization strategy involves the rearrangement of 2-(2-carbamoylethyl)aziridines. These precursors, which can be formed from 1-arylmethyl-2-(2-cyanoethyl)aziridines using a nitrile hydratase, rearrange into 5-hydroxypiperidin-2-ones when heated under microwave irradiation. ru.nl Additionally, the direct treatment of 2-(2-cyanoethyl)aziridines with a nitrilase enzyme can also yield 5-hydroxypiperidin-2-ones selectively. ru.nlresearchgate.net

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that forms cyclic alkenes from diene precursors using metal catalysts, typically those based on ruthenium. wikipedia.orgorganic-chemistry.org While direct RCM to form the this compound core is less commonly detailed, the principles of RCM are applied to synthesize related heterocyclic structures and can be envisioned for precursors to this compound. wikipedia.orglookchem.commdpi.combeilstein-journals.org For example, RCM is used to create δ-lactone rings, which are structurally similar to the piperidinone ring. mdpi.com

Related cyclization reactions are also prevalent. For example, a copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones can produce highly substituted 4-hydroxypiperidin-2-ones with high diastereoselectivity. acs.org This demonstrates the utility of metal-catalyzed cyclizations in building the piperidinone scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing all or most of the atoms of the starting materials, offer an efficient pathway to complex molecules. researchgate.netresearchgate.netfrontiersin.org While specific MCRs leading directly to the unsubstituted this compound are not extensively documented in the provided context, the Povarov reaction, an MCR that synthesizes tetrahydroquinolines, illustrates the potential of this strategy for building nitrogen-containing heterocycles. researchgate.net The principles of MCRs are applied to construct related piperidine structures, suggesting their applicability to the synthesis of the this compound scaffold. researchgate.netsmolecule.com

Enantioselective Synthesis of (R)- and (S)-5-Hydroxypiperidin-2-one

Accessing the individual enantiomers of this compound is crucial for their application in creating enantiomerically pure bioactive molecules. chemicalbook.commyskinrecipes.com This is achieved through biocatalytic methods and asymmetric catalysis.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity. Hydroxynitrile lyases (HNLs) are particularly valuable for the asymmetric synthesis of cyanohydrins, which are versatile precursors to chiral molecules. researchgate.netnih.govnih.gov

An established enantioselective route to this compound employs an (S)-hydroxynitrile lyase (HNL) to mediate the formation of a chiral cyanohydrin. researchgate.netru.nlresearchgate.net This cyanohydrin intermediate is then subjected to hydrogenation, which leads to the cyclized product, this compound. researchgate.netru.nlresearchgate.net By carefully selecting the HNL and reaction conditions, it is possible to synthesize either the (R)- or (S)-enantiomer of the target lactam. HNLs from various sources, including plants and millipedes, have been explored for their catalytic efficiency in producing enantiopure cyanohydrins. nih.govnih.govchemistryviews.org

| Biocatalytic Step | Enzyme | Intermediate | Product | Key Features | Reference |

| Enantioselective Cyanohydrin Formation | (S)-Hydroxynitrile Lyase (HNL) | Chiral Cyanohydrin | (S)-5-Hydroxypiperidin-2-one | High enantioselectivity (e.g., 99% e.e.) | researchgate.netru.nl |

| Nitrile Hydrolysis/Rearrangement | Nitrilase | 2-(2-cyanoethyl)aziridine | This compound | Selective formation of the lactam in good yields. | ru.nlresearchgate.net |

| Nitrile Hydration/Rearrangement | Nitrile Hydratase | 2-(2-carbamoylethyl)aziridine | This compound | Rearrangement occurs upon microwave heating. | ru.nlresearchgate.net |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. vjs.ac.vnnih.govucl.ac.uk This approach has been successfully applied to the synthesis of chiral this compound.

| Catalyst System | Reaction Type | Precursor | Product | Yield/Enantioselectivity | Reference |

| Cu(I)-bisoxazolidine | Asymmetric Henry Reaction | Methyl 4-oxobutanoate | (S)-5-hydroxypiperidin-2-one | 72% overall yield, 98% ee | acs.orgchemicalbook.com |

| l-Proline | Asymmetric Mannich Reaction | β-aminoketones | Substituted piperidin-2-ones | High diastereoselectivity | acs.org |

Chiral Auxiliary and Chiral Pool Strategies

The inherent chirality of this compound necessitates synthetic methods that can effectively control its stereochemistry. Chiral auxiliary and chiral pool approaches are two powerful strategies to achieve this.

Chiral Pool Synthesis: This strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org By utilizing the existing stereocenters of these natural molecules, the synthesis can be directed towards a specific enantiomer of the target compound. wikipedia.org For instance, amino acids like L-aspartic acid and L-pyroglutamic acid have been employed as chiral precursors for the synthesis of piperidine derivatives. smolecule.com The synthesis of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a related structure, can be achieved from piperidine through hydroxylation and carboxylation reactions, or by utilizing naturally occurring amino acids to control the stereochemistry. smolecule.com

Chiral Auxiliary Approach: This method involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been explored for the synthesis of substituted piperidin-2-ones. For example, the use of (S)-phenylglycinol as a chiral auxiliary has been investigated in the synthesis of 3-hydroxypiperidin-2-ones, although challenges such as racemization at the α-position of the lactam were encountered. wits.ac.za Another example is the use of Davies' chiral auxiliary to induce an asymmetric Michael addition for the synthesis of 1-unsubstituted piperidin-2,4-diones. ucl.ac.uk

| Strategy | Description | Example Starting Material |

| Chiral Pool | Utilizes naturally occurring enantiopure compounds as starting materials to transfer their chirality to the target molecule. wikipedia.org | L-Aspartic Acid |

| Chiral Auxiliary | A chiral molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. wits.ac.za | (S)-Phenylglycinol wits.ac.za |

Advanced Synthetic Transformations for this compound Precursors

Several advanced synthetic transformations have been developed to construct the precursors necessary for the synthesis of this compound. These methods offer efficient ways to introduce key functional groups and build the core piperidinone ring system.

Reductive Amination of Nitriles

Reductive amination of nitriles is a powerful tool for the synthesis of amines and has been applied to the preparation of this compound precursors. researchgate.netorganic-chemistry.org This reaction involves the reduction of a nitrile to an amine, which can then undergo intramolecular cyclization to form the desired lactam. An enantioselective biocatalytic approach has been detailed, using an (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation, followed by hydrogenation. researchgate.netresearchgate.net By carefully controlling the hydrogenation conditions, it is possible to achieve either the formation of 5-hydroxypiperidinone-derived N,N-acetals through an unprecedented reductive amination of the nitrile group or N-alkylated 5-hydroxypiperidinones from the same cyanohydrin intermediate. researchgate.netresearchgate.net

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a valuable method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction has been utilized in the synthesis of precursors for this compound. vjs.ac.vnvjs.ac.vn For example, the synthesis of racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one was achieved in a multi-step synthesis where a key step involved a Sonogashira coupling reaction to create an ene-yne ester. vjs.ac.vnvjs.ac.vn This reaction is typically catalyzed by palladium and a copper co-catalyst and is carried out under mild conditions. wikipedia.org

Azidolysis Reactions for Lactone Precursors

Azidolysis, the nucleophilic opening of an epoxide with an azide (B81097) ion, is a key transformation for introducing a nitrogen functionality, which is essential for the formation of the piperidinone ring. This reaction is particularly useful in the synthesis of lactone precursors that can be subsequently converted to this compound. vjs.ac.vnvjs.ac.vnsmolecule.com In the synthesis of racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one, an azidolysis reaction of an epoxide ester was a crucial step in forming a γ-lactone intermediate. vjs.ac.vnvjs.ac.vn

Hydrosilylation of Amide Precursors

The reduction of amides to amines is a fundamental transformation in organic synthesis. Metal-free hydrosilylation has emerged as a mild and chemoselective method for this purpose. nih.govacs.org This reaction has been successfully applied to the synthesis of N-protected 5-hydroxypiperidin-2-ones. nih.govacs.orgresearchgate.net The process involves the chemoselective reduction of enantiomerically pure tetrahydro-5-oxo-2-furaneamides to yield 5-(aminomethyl)dihydrofuran-2(3H)-ones without racemization. nih.govacs.org These intermediates can then be converted in a one-pot reaction to the desired N-protected 5-hydroxypiperidin-2-ones, which are important building blocks for natural product synthesis. nih.govacs.orgresearchgate.net

| Transformation | Description | Key Reagents/Catalysts |

| Reductive Amination of Nitriles | Conversion of a nitrile to an amine, followed by cyclization. | (S)-hydroxynitrile lyase (HNL), Hydrogenation catalyst researchgate.netresearchgate.net |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and a vinyl/aryl halide. wikipedia.org | Palladium catalyst, Copper co-catalyst vjs.ac.vnvjs.ac.vn |

| Azidolysis of Epoxides | Ring-opening of an epoxide with an azide nucleophile to introduce nitrogen. | Azide source vjs.ac.vnvjs.ac.vn |

| Hydrosilylation of Amides | Reduction of an amide to an amine using a silane (B1218182) reagent. | Tf₂O, B(C₆F₅)₃, TMDS nih.govacs.org |

| Rearrangement of Aziridines | Ring expansion of an aziridine (B145994) to form a piperidinone. | Heat (microwave irradiation) acs.orgnih.govru.nl |

Rearrangement of Aziridines into 5-Hydroxypiperidin-2-ones

The ring expansion of aziridines provides a direct route to the this compound scaffold. acs.orgnih.govru.nl In one approach, 1-arylmethyl-2-(2-cyanoethyl)aziridines are treated with a nitrile hydratase to form the corresponding 2-(2-carbamoylethyl)aziridines. acs.orgnih.govru.nl These intermediates then undergo rearrangement upon heating with microwave irradiation to yield 5-hydroxypiperidin-2-ones. acs.orgnih.govru.nl Alternatively, direct treatment of 2-(2-cyanoethyl)aziridines with a nitrilase can selectively afford 5-hydroxypiperidin-2-ones in good yields. acs.orgnih.govru.nl

Synthesis and Characterization of 5 Hydroxypiperidin 2 One Derivatives

N-Substituted and Ring-Modified 5-Hydroxypiperidin-2-one Derivatives

The modification of the this compound scaffold, particularly at the lactam nitrogen, is crucial for developing new chemical entities. These modifications include direct alkylation, the introduction of protecting groups, and the formation of more complex ring systems.

N-Alkylation Strategies

N-alkylation of the piperidin-2-one ring is a key step for creating a diverse range of derivatives. One effective method involves a reductive amination process where nitriles serve as the alkylating agents. researchgate.net This transformation can be achieved in a single step from a cyanohydrin intermediate under catalytic hydrogenation conditions. researchgate.netresearchgate.net The use of palladium on carbon (Pd/C) is a common catalyst for such reactions. rsc.org This "borrowing hydrogen" methodology is an environmentally conscious approach to forming C-N bonds. rsc.org

Another standard approach to N-alkylation involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the lactam nitrogen, followed by the addition of an alkyl halide. google.com This method provides a direct route to N-substituted products.

Table 1: N-Alkylation Strategies for Piperidin-2-one Scaffolds

| Strategy | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| Reductive Amination | N-alkylation using a nitrile as the alkylating agent via a cyanohydrin intermediate. | Nitriles, H₂, Pd/C catalyst | researchgate.net, researchgate.net |

| Base-Mediated Alkylation | Deprotonation of the lactam nitrogen followed by reaction with an alkylating agent. | NaH, Alkyl Halide | google.com |

Synthesis of N-Protected 5-Hydroxypiperidin-2-ones

In multi-step syntheses, the protection of the lactam nitrogen is often necessary to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. Commonly used N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). koreascience.krnih.gov

The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org The Cbz group can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. koreascience.kr These protecting groups can be selectively removed under specific conditions, for instance, acid treatment for Boc and hydrogenolysis for Cbz, allowing for further manipulation of the molecule. nih.gov

Formation of Bicyclic N,N-Acetals from this compound Precursors

A notable transformation of this compound precursors is the formation of bicyclic N,N-acetals. uva.nl This novel reaction proceeds from an enantiomerically pure cyanohydrin, which is a precursor to the this compound ring. researchgate.netresearchgate.net By carefully adjusting the conditions of the hydrogenation step used to form the piperidinone ring, an unprecedented reductive amination of the nitrile group occurs, leading directly to the formation of a 5-hydroxypiperidinone-derived bicyclic N,N-acetal. researchgate.netresearchgate.net This intramolecular cyclization provides rapid access to complex heterocyclic scaffolds. researchgate.net

Modifications at the Hydroxyl and Ketone Functional Groups

The hydroxyl and ketone groups on the this compound ring offer further opportunities for chemical modification, enabling the synthesis of a wide array of derivatives.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group at the C5 position can be readily modified through esterification and etherification reactions. smolecule.com Esterification can be accomplished using various methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. byjus.com For substrates that are sensitive to strong acids, milder methods like the Steglich esterification are employed, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Etherification is often used to introduce a protecting group on the hydroxyl function. A common example is the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. koreascience.kr

Table 2: Selected Modifications of the C5-Hydroxyl Group

| Reaction | Description | Typical Reagents | Reference |

|---|---|---|---|

| Esterification | Formation of an ester from the hydroxyl group. | Carboxylic Acid, H⁺ (Fischer); DCC, DMAP (Steglich) | byjus.com, organic-chemistry.org |

Oxidation Reactions of the Hydroxyl Group

Oxidation of the C5-hydroxyl group leads to the corresponding ketone, 1-substituted-piperidine-2,5-dione. This transformation is a key step in the synthesis of various derivatives. nih.gov A significant subsequent reaction is the Baeyer-Villiger oxidation of this newly formed ketone. This reaction, which can be mediated by flavin-containing monooxygenase (FMO) enzymes in biological systems or by peroxy acids in chemical synthesis, results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to a ring-opened product. nih.gov

This two-step process, involving initial dehydrogenation of the alcohol followed by a Baeyer-Villiger oxidation, has been identified as a metabolic pathway for complex molecules containing a 4-hydroxypiperidine (B117109) moiety, demonstrating a synthetically relevant transformation of the piperidinone core. nih.gov

Nucleophilic Addition, Reduction, and Condensation Reactions of the Ketone Group

The ketone group within the this compound scaffold presents a reactive center for a variety of chemical transformations, including nucleophilic addition, reduction, and condensation reactions. These reactions are fundamental in modifying the core structure and introducing diverse functionalities.

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This process, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom carries a negative charge. savemyexams.commasterorganicchemistry.com This intermediate is then typically protonated to yield a hydroxyl group. savemyexams.com The stereochemical outcome of nucleophilic addition can be influenced by the planar nature of the carbonyl group, which allows for attack from either face, potentially leading to a racemic mixture of enantiomers if a new stereocenter is formed. physicsandmathstutor.com

A notable example of nucleophilic addition is the reaction with cyanide ions (:CN⁻), which extends the carbon chain and introduces a nitrile group. savemyexams.comphysicsandmathstutor.com The resulting cyanohydrin can be a precursor to other functional groups.

Reduction: The ketone group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). physicsandmathstutor.com The mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the carbonyl carbon. savemyexams.comphysicsandmathstutor.com Aldehydes are generally more reactive towards reduction than ketones. masterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₄ is a milder reducing agent that will selectively reduce aldehydes and ketones without affecting less reactive functional groups like esters or C=C double bonds. savemyexams.com LiAlH₄ is a much stronger reducing agent and must be used in a dry ether solvent due to its violent reaction with water. physicsandmathstutor.com

Condensation Reactions: Condensation reactions involving the ketone group are also pivotal for derivatization. These reactions typically involve the reaction of the ketone with a primary amine or its derivatives to form an imine or related C=N double bond, with the concurrent elimination of a water molecule.

The reactivity of the ketone in this compound allows for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Development of Diverse Compound Libraries Based on the this compound Scaffold

The this compound ring system serves as a valuable scaffold for the construction of diverse compound libraries. A scaffold is a core chemical structure upon which various substituents can be attached to generate a collection of related molecules. nih.gov The development of such libraries is a cornerstone of modern drug discovery and chemical biology, as it allows for the systematic exploration of chemical space to identify compounds with desired properties. evotec.com

The strategic importance of the this compound scaffold lies in its inherent structural features and multiple points for diversification. Both the hydroxyl group and the lactam ring offer sites for chemical modification, enabling the creation of libraries with significant structural and three-dimensional diversity. bham.ac.uk

A key strategy in library development is diversity-oriented synthesis, which aims to produce structurally complex and diverse molecules from a common starting material. bham.ac.uk By applying a range of synthetic reactions to the this compound core, researchers can generate libraries of compounds with varied physicochemical properties. For instance, derivatization at the hydroxyl group can alter polarity and hydrogen bonding capacity, while modifications to the lactam ring can influence conformation and stability.

The assembly of these libraries often involves high-throughput synthesis techniques and computational tools to manage the large number of compounds generated. bham.ac.uk The resulting libraries can then be screened against biological targets to identify "hit" compounds, which serve as starting points for further optimization. nih.gov

For example, a library based on the this compound scaffold could be designed to explore inhibitors of a particular enzyme class. By systematically varying the substituents on the scaffold, researchers can probe the structure-activity relationship and identify key interactions between the compounds and the target protein.

Table 1: Examples of Reactions for Library Diversification

| Reaction Type | Reagent/Conditions | Functional Group Transformation |

| Esterification | Acyl chloride, pyridine (B92270) | -OH to -O-C(=O)R |

| Etherification | Alkyl halide, base (e.g., NaH) | -OH to -OR |

| N-Alkylation | Alkyl halide, base | >N-H to >N-R |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., DCC) | >N-H to >N-C(=O)R |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | >N-H to >N-CH₂R |

The creation of diverse compound libraries from the this compound scaffold is a powerful approach in the quest for novel molecules with specific functions.

Biological Activities and Pharmacological Relevance of 5 Hydroxypiperidin 2 One and Its Derivatives

In Vitro Pharmacological Investigations

The therapeutic potential of 5-Hydroxypiperidin-2-one and its related structures has been explored through a variety of in vitro studies, demonstrating a broad spectrum of activity at the cellular and molecular level.

Anticancer Properties and Efficacy against Cell Lines (e.g., MCF-7, KB cells)

Derivatives of this compound have been investigated for their potential as anticancer agents. Research has indicated that the core compound, this compound, demonstrates efficacy against certain cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line and the KB human oral cancer cell line. smolecule.com

Further studies on related heterocyclic compounds have provided insights into the structural requirements for cytotoxic activity. For instance, a novel monobenzyltin Schiff base compound showed potent cytotoxicity against MCF-7 cells, with a half-maximal inhibitory concentration (IC50) of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov In contrast, the viability of the normal human hepatic cell line WRL-68 was significantly less affected, with an IC50 value greater than 30 μg/mL. nih.gov

Additionally, acrylonitrile (B1666552) derivatives incorporating a 4-hydroxypiperidin moiety, such as YHO-13177, have been identified as inhibitors of BCRP/ABCG2, a protein associated with multidrug resistance in cancer. aacrjournals.org This compound was found to restore the cytotoxicity of the anticancer drug SN-38 in BCRP-expressing cancer cells. aacrjournals.org

| Compound/Derivative | Cell Line | Activity | Source |

|---|---|---|---|

| This compound | MCF-7, KB | Efficacious | smolecule.com |

| Monobenzyltin Schiff base compound (C1) | MCF-7 | IC50: 2.5±0.50 μg/mL (48h) | nih.gov |

| YHO-13177 | BCRP-expressing cancer cells (e.g., A549/SN4) | Reverses drug resistance | aacrjournals.org |

Antidepressant Effects and Mood-Enhancing Properties

The potential for this compound and its analogs to act as antidepressant agents has been noted. smolecule.com The structurally related pyrrolidin-2-one scaffold is present in compounds that have been investigated for various pharmacological effects, including antidepressant activity. researchgate.net

Studies on other heterocyclic compounds have aimed to elucidate mechanisms related to antidepressant effects. For example, research on coumarin (B35378) derivatives has shown that some of these compounds exhibit significant antidepressant activity in behavioral models like the forced swim test (FST). semanticscholar.org The mechanism for some of these derivatives may be mediated by an increase in 5-hydroxytryptamine (5-HT) levels in the brain. semanticscholar.org Similarly, synthesized benzodiazepine (B76468) analogues have demonstrated antidepressant-like effects in animal models, with some compounds significantly reducing immobility time in the FST and tail suspension test (TST). mdpi.com These effects were correlated with an increase in GABA levels in the brain hippocampus, suggesting a potential GABAergic mechanism. mdpi.com

Antioxidant and Anti-inflammatory Activities

This compound has been reported to possess properties that may reduce oxidative stress and inflammation. smolecule.com The investigation of related heterocyclic structures provides further context for these activities.

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov It is hypothesized that the iron-chelating properties of these compounds may contribute to their anti-inflammatory action, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Furthermore, a series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their antioxidant and anti-inflammatory properties. nih.gov Many of these derivatives showed potent lipid antioxidant activity and some acted as inhibitors of soybean lipoxygenase. nih.govtandfonline.com The anti-inflammatory properties of natural compounds are also an active area of research, with flavonoids like cudraflavone B showing inhibition of inflammatory mediators such as TNFα and COX-2. science.gov

Enzyme Inhibition Studies (e.g., Sphingosine (B13886) Kinase, Lipoxygenase)

The piperidin-2-one scaffold and its derivatives have been explored for their ability to inhibit various enzymes implicated in disease pathways.

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are responsible for producing sphingosine-1-phosphate (S1P), a lipid mediator involved in numerous cellular processes. nih.gov Inhibition of these kinases is a therapeutic strategy for conditions like cancer and fibrosis. nih.gov While specific studies on this compound are not detailed in the provided results, the general principle of inhibiting SphK can modulate critical signaling pathways. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes that metabolize fatty acids to produce inflammatory mediators. medchemexpress.commdpi.com Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a target for anti-inflammatory therapies. medchemexpress.com Studies have identified various compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-LOX. For instance, certain N-hydroxyurea and "type B hydroxamic acid" derivatives have shown potent dual inhibitory activity. mdpi.com Pteridine derivatives have also been identified as a new scaffold for lipoxygenase inhibition. nih.govtandfonline.com

| Enzyme | Inhibitor Class/Compound | Key Findings | Source |

|---|---|---|---|

| Lipoxygenase | Pteridine derivatives | IC50 values as low as 100 nM. | nih.govtandfonline.com |

| COX-2 and 5-LOX (Dual) | N-hydroxyurea derivatives | Potent dual inhibitory activity. | mdpi.com |

| COX-2 and 5-LOX (Dual) | Type B hydroxamic acids | Compound 11 showed 5-LOX IC50 of 1.04 µM. | mdpi.com |

Receptor Binding Affinities and Modulatory Effects (e.g., Histamine (B1213489) H3, Sigma-1, Chemokine Receptors)

A significant area of research for piperidine-based structures is their interaction with various receptors in the central nervous system.

Histamine H3 (H3R) and Sigma-1 (σ1R) Receptors: A number of piperidine (B6355638) derivatives have been identified as potent ligands for both the histamine H3 and sigma-1 receptors. nih.govpolimi.it The H3 receptor is a key regulator of neurotransmitter release, while the sigma-1 receptor is involved in modulating various signaling pathways. nih.govmonash.edu Dual-acting ligands that target both H3R and σ1R are being investigated for the treatment of complex conditions like neuropathic pain. nih.gov

| Compound Series | Target Receptors | Key Findings | Source |

|---|---|---|---|

| Piperidine-based ligands | Histamine H3, Sigma-1 | Many compounds show high affinity (Ki < 100 nM) for H3R and variable affinity for σ1R. | nih.gov |

| Piperidine vs. Piperazine core | Histamine H3, Sigma-1 | Piperidine moiety identified as critical for dual H3/σ1 receptor activity. | polimi.it |

| Clinically evaluated H3R antagonists (e.g., Pitolisant) | Histamine H3, Sigma-1 | Showed appreciable affinity for both H3R and σ1R. | monash.edu |

In Vivo Efficacy and Preclinical Studies

The promising in vitro results for various derivatives of this compound have led to further investigation in preclinical animal models.

A water-soluble prodrug (YHO-13351) of the acrylonitrile derivative YHO-13177, which contains a 4-hydroxypiperidin group, was examined for its ability to reverse BCRP-mediated drug resistance in vivo. aacrjournals.org These studies are crucial for determining the clinical potential of such resistance-modifying agents in cancer chemotherapy. aacrjournals.org

In the realm of pain research, piperidine-based dual H3/σ1 receptor ligands have been evaluated in animal models of nociceptive and neuropathic pain. nih.gov One lead compound demonstrated a broad spectrum of analgesic activity, highlighting the therapeutic potential of this class of molecules. nih.gov

Furthermore, the anti-inflammatory properties of related heterocyclic compounds have been confirmed in vivo. Pteridine derivatives showed efficacy in a rat model of colitis with minimal tissue damage. nih.govtandfonline.com Derivatives of 3-hydroxy pyridine-4-one also demonstrated significant anti-inflammatory activity in rat and mouse models of inflammation. nih.gov

Preclinical studies of pyrrolidin-2-one derivatives, which are structurally similar to piperidin-2-ones, have shown a diverse range of pharmacological effects, including antiarrhythmic and hypotensive properties in rat models. researchgate.net

Antinociceptive Properties

Derivatives of this compound have shown notable potential as pain-relieving agents. smolecule.com Certain piperidine derivatives are recognized for their analgesic properties, with some acting as antagonists for histamine H3 and sigma-1 receptors, which are implicated in pain pathways. smolecule.comacs.org

For instance, a study on matrine-type alkaloids identified 4-dimethylamino-1-pentanoylpiperidine as a lead compound with antinociceptive effects mediated through the κ-opioid receptor (KOR). jst.go.jp KOR agonists are of interest because they can provide significant analgesia without the severe side effects associated with µ-opioid receptor agonists like morphine. jst.go.jp Further research into derivatives of this lead compound indicated that the spatial arrangement of substituents on the piperidine ring influences the antinociceptive effect. jst.go.jp

Another area of research has focused on 5-keto-substituted dihydrobenzofuran derivatives, which have demonstrated both anti-inflammatory and analgesic activity in vivo. acs.org These compounds act by inhibiting both cyclooxygenase (COX), with a preference for the COX-2 isoform, and 5-lipoxygenase (5-LOX). acs.org This dual inhibition may contribute to their gastrointestinal safety profile. acs.org Additionally, some cinnamamide (B152044) derivatives incorporating a 3-hydroxypiperidin-1-yl moiety have been explored for their potential antinociceptive effects. researchgate.net

Evaluation in Disease Models (e.g., Alzheimer's, HIV-1)

The therapeutic potential of this compound derivatives extends to complex diseases like Alzheimer's and HIV-1.

In the context of Alzheimer's disease , which is a multifactorial pathology, multi-target drug ligands are considered more effective than single-target drugs. units.it Histamine H3 receptor antagonists, which often feature a piperidine structure, are being investigated for their potential in treating this neurodegenerative disorder. nih.gov

In HIV-1 research, piperidine derivatives are being explored as potential antiviral agents. smolecule.com A derivative of triptolide, (5R)-5-hydroxytriptolide (LLDT-8), has been studied in a phase II clinical trial for HIV-suppressed immunological non-responders. nih.gov The study found that LLDT-8, particularly at a 1 mg daily dose, significantly increased CD4 T cell counts and reduced inflammation compared to a placebo. nih.gov This suggests a potential therapeutic option for this patient population. nih.gov Furthermore, various pyridine (B92270) derivatives are being synthesized and tested as HIV-1 integrase inhibitors, a key enzyme in the viral life cycle. nih.gov Some of these novel compounds have shown potent anti-HIV activity with low toxicity. nih.gov

Mechanistic Insights into Biological Action

Understanding how this compound and its derivatives exert their effects at a molecular level is crucial for drug development.

Interactions with Proteins and Enzymes

The biological activity of these compounds stems from their interaction with various proteins and enzymes. For example, (S)-5-Hydroxy-2-piperidinone is utilized in the synthesis of peptide mimetics that can probe protein-ligand interactions. cookechem.comchemicalbook.com

Derivatives have been shown to inhibit key enzymes. For example, certain compounds are inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. acs.org Others, like soticlestat, which contains a 4-hydroxypiperidin-1-yl moiety, are potent and selective inhibitors of the brain enzyme cholesterol 24-hydroxylase (CH24H). researchgate.net Inhibition of CH24H is being explored as a therapeutic strategy for neurological disorders associated with neural hyperexcitation. researchgate.net

In the realm of cancer research, a derivative, N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide, has been identified as a potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a target for inflammatory and autoimmune diseases. nih.gov Additionally, some fungal metabolites containing a 3-hydroxypiperidin-2-one (B90772) structure have shown inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B. researchgate.net The interaction of these inhibitors with their target enzymes is often highly specific, with some acting as competitive inhibitors by binding to the active site, while others are non-competitive, binding to an allosteric site. savemyexams.com

Ligand-Protein Complex Formation and Pharmacokinetic Implications (ADME Profiles)

The formation of a stable complex between a ligand (the drug) and its protein target is fundamental to its pharmacological effect. nih.gov The interaction of this compound derivatives with proteins like human serum albumin is a key determinant of their bioavailability and pharmacokinetics. smolecule.com

Pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of drug development. Studies on derivatives of this compound have included the evaluation of their ADME profiles. For instance, a pharmacokinetic analysis of certain aminoalkanol derivatives of xanthone (B1684191) showed rapid absorption and good penetration of the blood-brain barrier. researchgate.net The bioavailability of these compounds ranged from 6.6% to 16%. researchgate.net

Computational tools are often used to predict the ADME properties of new compounds. units.it For a series of newly synthesized ligands, ADME profiles were calculated using SwissADME software, indicating their drug-likeness and favorable pharmacokinetic characteristics. units.it These predictions are crucial for prioritizing candidates for further development. acs.org

Table 1: Predicted ADME Properties of Selected Compounds

| Compound | Solubility | cLog P | BBB Permeability | GI Absorption | Skin Permeability | Lipinski's Rule Violations |

| 6 | Soluble | 2.17 | Yes | High | -6.82 cm/s | 0 |

| 9a | Moderate | 3.08 | Yes | High | -6.46 cm/s | 0 |

| 9b | Moderate | 3.64 | Yes | High | - | 0 |

This table is based on data from a study on dual-ligand compounds and illustrates the use of in silico tools for ADME prediction. units.it

Cellular Pathway Modulation

The interaction of this compound derivatives with proteins and enzymes can modulate various cellular signaling pathways. For example, inhibition of glycogen (B147801) phosphorylase by a derivative induced changes in the cellular proteome and signaling pathways in pancreatic cancer cells, highlighting the potential of metabolic therapy. nih.gov

The activation of G protein-coupled receptors (GPCRs) by some derivatives can trigger downstream signaling cascades. biomolther.org For instance, the activation of the Gαq/11 pathway leads to the production of second messengers that stimulate protein kinase C (PKC) and increase cytoplasmic calcium levels. biomolther.org Activation of the Gα12/13 pathway is associated with cytoskeletal rearrangement and modulation of cell movement. biomolther.org Understanding how these compounds modulate specific pathways is key to elucidating their therapeutic effects and potential side effects.

Natural Occurrence and Significance in Traditional Medicine

This compound and its structural motifs are found in various natural sources, including fungal metabolites and plant alkaloids. For example, Awajanomycin, a cytotoxic natural product, contains the 3-hydroxypiperidin-2-one structure and is isolated from Acremonium species.

The roots of Stemona tuberosa, one of the 50 fundamental herbs in traditional Chinese medicine, have been used to treat a variety of ailments. researchgate.net Phytochemical studies of this plant have led to the isolation of numerous secondary metabolites. researchgate.net While the direct presence of this compound in this specific plant is not explicitly stated in the provided context, the presence of piperidine alkaloids in medicinal plants underscores their importance in traditional medicine. smolecule.com

Structure Activity Relationship Sar and Drug Design Based on 5 Hydroxypiperidin 2 One

Elucidation of Key Structural Features for Desired Biological Activity

The biological activity of compounds derived from 5-hydroxypiperidin-2-one is intrinsically linked to its key structural features. The piperidine (B6355638) ring, a six-membered saturated nitrogen-containing heterocycle, provides a rigid framework. cymitquimica.com The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group are critical. cymitquimica.com The hydroxyl group can act as a hydrogen bond donor, while the carbonyl group can serve as a hydrogen bond acceptor, influencing the molecule's interactions with biological targets. cymitquimica.com

The structural rigidity of the lactam ring, combined with the hydrogen bonding capabilities of the hydroxyl group, creates a pharmacophore that can interact effectively with various biological targets. Modifications to this core structure are essential for enhancing biological activity. The ability to introduce functional groups at specific positions with defined stereochemistry has transformed this scaffold into a sophisticated platform for molecular design. For instance, in the development of selective inhibitors of sphingosine (B13886) kinases (SK1 and SK2), modifications to the lipophilic tail, polar headgroup, and linker region of a lead compound containing a piperidine moiety were explored to extend the structure-activity relationship profile. nih.gov

Rational Drug Design Strategies Utilizing the this compound Moiety

The this compound moiety is a valuable starting point for rational drug design. Its versatility allows medicinal chemists to access a diverse chemical space through modifications of the core structure. For example, derivatives of this scaffold have shown potential as anticonvulsants.

One strategy involves using the this compound as a building block in the synthesis of more complex molecules. It can be a precursor or intermediate in the creation of pharmaceutical compounds that interact with various molecular targets, including enzymes and receptors. For example, it has been incorporated into the structure of C-4 substituted oxindole (B195798) inhibitors. ontosight.ai Another approach is the synthesis of novel derivatives by introducing different substituents to explore their therapeutic potential across various disease areas, such as cardiovascular diseases and neurological disorders.

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound derivatives. The chirality of the molecule can significantly affect its pharmacological properties. cymitquimica.com The (R) and (S) enantiomers of this compound can exhibit different biological activities, making stereoselective synthesis a critical aspect of drug development. cymitquimica.comchemscene.com

For instance, in the development of sigma receptor ligands, the synthesis of new racemic and chiral derivatives of a lead compound demonstrated that different stereoisomers possessed varying binding affinities and selectivities. researchgate.netacs.org The cis and trans isomers, as well as the individual enantiomers, of cyclopropane-based derivatives showed distinct pharmacological profiles at the σ1 receptor. researchgate.net The absolute stereochemistry of these molecules was often established using techniques like X-ray analysis of precursor derivatives. acs.org This highlights the importance of controlling the three-dimensional arrangement of atoms in the design of potent and selective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are indispensable tools in the study of structure-activity relationships (SAR) for this compound derivatives. These methods provide insights into how these molecules interact with their biological targets at an atomic level, guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method has been widely applied to study this compound derivatives. For example, docking studies have been used to investigate the binding of novel piperidine derivatives to the main protease of SARS-CoV-2, revealing energetically favorable interactions. nih.gov Similarly, docking has been employed to understand the binding of selective 5-HT(2C) receptor antagonists, helping to define the binding site and propose key interactions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interaction over time. nih.gov For instance, MD simulations have been used to analyze the stability of docked complexes of piperidine derivatives with the SARS-CoV-2 main protease. nih.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations offer a higher level of theory to study the electronic structure of molecules and their interactions. acs.org These methods can be used to calculate properties like binding energies with greater accuracy than classical molecular mechanics methods. acs.org QM calculations can be applied to the entire ligand-receptor complex (QM-cluster approach) or, more commonly, to a smaller, critical region of the complex (QM/MM approach) to make the calculations more computationally feasible. acs.org For example, QM methods have been used to explore the mechanism of thionation of alcohols with Lawesson's reagent, a reaction relevant to the modification of this compound derivatives. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their observed activity.

QSAR models have been successfully developed for various derivatives containing the piperidine scaffold. For instance, a QSAR model was constructed to understand the structural determinants for the anti-tuberculosis activity of indeno[1,2-c]quinoline derivatives, some of which contain a hydroxypiperidin moiety. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Interactive Data Table: Research Findings on this compound Derivatives

| Compound/Derivative | Biological Target/Activity | Key Findings |

| (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide | Mycobacterium tuberculosis | Exhibited significant anti-tuberculosis activity with a MIC value of 0.96 μg/mL. nih.gov |

| 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | Neutrophil Elastase and Superoxide (B77818) Anion | Showed potent dual inhibitory effects on NE release and superoxide anion generation with IC50 values of 0.46 and 0.68 μM, respectively. nih.gov |

| 5-chloro-2-([4-hydroxypiperidin-1-yl]methyl)-9H-xanthen-9-one hydrochloride | Anticonvulsant Activity | Showed the best anticonvulsant activity in a series of xanthone (B1684191) derivatives with an ED50 of 25.76 mg/kg. nih.gov |

| cis-(+/-)-7 (racemic mixture of a methyl 2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate derivative) | Sigma-1 Receptor | Showed a better binding affinity and selectivity than the (+/-)-8 trans isomers. researchgate.net |

Advanced Analytical Techniques in the Research of 5 Hydroxypiperidin 2 One

Spectroscopic Characterization (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are fundamental tools for the detailed structural analysis of 5-hydroxypiperidin-2-one. lehigh.edu Each method provides unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal in defining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a derivative, (5S)-5-(tert-Butyldimethylsilyloxy)-2-oxopiperidine, specific proton signals can be assigned to the various positions on the piperidine (B6355638) ring and the protecting group. koreascience.kr

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. In the same derivative, distinct signals are observed for the carbonyl carbon, the carbon bearing the silyloxy group, and the other methylene (B1212753) carbons of the ring. koreascience.kr

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of the parent compound is 115.13 g/mol , corresponding to the molecular formula C₅H₉NO₂. scbt.comchemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. vjs.ac.vn Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. docbrown.info Key absorptions for this compound would include:

A strong, broad absorption for the O-H stretch of the hydroxyl group.

A strong absorption for the C=O stretch of the lactam (cyclic amide).

An absorption for the N-H stretch of the amide.

Absorptions for C-H stretching and bending vibrations.

UV-Vis Spectroscopy: While less structurally informative than NMR or IR for this specific compound, UV-Vis spectroscopy can be used to monitor reactions or degradation by observing changes in absorbance, particularly if chromophores are present or introduced. lehigh.edu The technique is generally more applicable for quantitative analysis rather than detailed structure elucidation of such compounds. lehigh.edu

Interactive Data Table: Spectroscopic Data for this compound Derivatives

| Technique | Derivative | Observed Signals/Properties | Reference |

|---|---|---|---|

| ¹H NMR | (5S)-5-(tert-Butyldimethylsilyloxy)-2-oxopiperidine | δ 0.04 (s, 6H, Si-Me), 0.85 (s, 9H, t-Bu), 1.80-2.00 (m, 1H), 2.22-2.39 (m, 1H), 2.48-2.68 (m, 1H), 3.12-3.26 (m, 1H), 3.33-3.45 (m, 1H), 4.07 (m, 1H) | koreascience.kr |

| ¹³C NMR | (5S)-5-(tert-Butyldimethylsilyloxy)-2-oxopiperidine | δ -6.64, 16.2, 23.9, 25.7, 27.1, 47.5, 62.3, 170.7 | koreascience.kr |

| MS | This compound | Molecular Weight: 115.132 | scbt.com |

| HRMS | (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one | Calculated for C₁₅H₂₆O₄SiNa, (M+Na)⁺ 321.1498, found 321.1488 | vjs.ac.vn |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. up.pt This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound, single-crystal X-ray diffraction has been instrumental in establishing the relative stereochemistry of substituents on the piperidone ring. iucr.org

For example, in the crystal structure of a derivative, the piperidine ring was found to adopt a chair conformation. nih.gov The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. In one case, O—H⋯O hydrogen bonds were observed to link molecules into chains. nih.gov The dihedral angle between the piperidine ring and other parts of the molecule can also be precisely determined. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for Piperidinone Derivatives

| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| trans-Myristic Acid 3-tert-Butoxycarbonylamino-2-oxopiperidin-5-yl Ester | Monoclinic | P2₁/c | Trans configuration of substituents; crystal structure stabilized by hydrogen bonds. | iucr.org |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Not specified | Not specified | Piperidine ring in a chair conformation; molecules linked by O—H⋯O hydrogen bonds. | nih.gov |

| Highly substituted imidazolinone derivative of this compound | Not specified | Not specified | Used to determine the molecular structure and relative configurations. | researchgate.net |

Chromatographic Methods for Purification and Analysis (e.g., UHPLC-HRMS)

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a particularly powerful technique. nih.gov UHPLC offers rapid separation with high resolution and sensitivity, while HRMS provides accurate mass detection for confident identification of the target compound and any impurities. mdpi.comsemanticscholar.org This combination is highly effective for the quality control of complex samples. mdpi.com The methodology often involves using a C18 column for separation with a mobile phase gradient, for instance, of water and acetonitrile (B52724) with an additive like formic acid. semanticscholar.orgchromatographyonline.com The use of UHPLC-HRMS allows for both the quantification and identity confirmation of compounds in a single analytical run. mdpi.com

Interactive Data Table: Chromatographic Method Parameters

| Technique | Column Type | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| UHPLC | Acclaim PepMap RSLC C18 | A: 0.05% (v/v) TFA in water B: 0.04% (v/v) TFA in acetonitrile | UV (214 nm) and HRMS | Quality control of peptide pools | mdpi.com |

| UHPLC | Acquity UHPLC BEH C18 | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | MS/MS | Determination of residues in swine liver | chromatographyonline.com |

| UHPLC-HRMS | Kinetex Biphenyl | A: 2mM ammonium (B1175870) formate (B1220265) in water, 0.1% formic acid B: 2mM ammonium formate in methanol/acetonitrile (50:50), 0.1% formic acid | Full-scan data-dependent MS2 | Screening of synthetic cannabinoids in urine | semanticscholar.org |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 5-Hydroxypiperidin-2-one and its derivatives is an area of active investigation, with a focus on developing more efficient, stereoselective, and environmentally friendly methods. Current research is exploring diverse strategies to access this valuable heterocyclic building block.

One promising approach involves the enzymatic hydrolysis of 2-(2-cyanoethyl)aziridines. Treatment with a nitrilase has been shown to selectively yield 5-hydroxypiperidin-2-ones in good yields. Another innovative method utilizes a photoredox catalytic approach to create N-acyl-N′-aryl-N,N′-aminals, which can then be cyclized to form γ-lactams, providing a novel route to this class of compounds.

These varied synthetic strategies highlight the ongoing efforts to refine and expand the toolbox for creating this compound and its analogs, paving the way for the development of new chemical entities with therapeutic potential.

Identification of New Biological Targets

The inherent structural features of this compound make it a compelling candidate for interacting with a range of biological targets, and ongoing research seeks to uncover these new therapeutic opportunities. The piperidine (B6355638) ring is a common motif in many pharmaceuticals, suggesting its potential to bind to various receptors and enzymes.

For instance, derivatives of the related 3-hydroxypiperidin-2-one (B90772) have been investigated for their potential in treating Alzheimer's disease by targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Other derivatives have shown cytotoxicity against cancer cell lines and inhibitory activity against the SARS-CoV-2 main protease. The 5-hydroxy-2-piperidone moiety is also found in natural products with interesting biological activities, such as certain polypropionates that exhibit inhibitory effects on MptpB, a key enzyme in Mycobacterium tuberculosis.

The exploration of new biological targets for this compound derivatives is a dynamic field. In silico methods, such as target prediction tools, are becoming increasingly valuable in identifying potential protein interactions for natural products and their derivatives. By combining computational predictions with experimental validation, researchers can efficiently screen for new biological activities and expand the therapeutic potential of this versatile scaffold. For example, a derivative containing a 4-hydroxypiperidinyl group was identified as a potent inhibitor of human liver glycogen (B147801) phosphorylase b, highlighting a novel allosteric binding site.

Development of Advanced Therapeutic Agents

The this compound core structure serves as a valuable starting point for the design and synthesis of advanced therapeutic agents with improved efficacy and specificity. Its inherent chirality and functional groups allow for diverse modifications to optimize interactions with biological targets.

The development of piperidine-based drugs is an active area of research, with many synthetic and natural piperidines demonstrating pharmaceutical applications. For example, piperine (B192125) derivatives have been shown to enhance mitochondrial fusion and axonal transport by activating mitofusins, suggesting potential applications in neurodegenerative diseases. The development of such compounds often involves bioactivity-guided fractionation and the synthesis of analogs to improve therapeutic potential.

Researchers are also exploring the use of this compound derivatives in developing inhibitors for various enzymes. For instance, derivatives of similar piperidine structures have been investigated as potential PARP-1 inhibitors for cancer therapy and as Hsp90 C-terminal domain inhibitors for triple-negative breast cancer. Furthermore, xanthone (B1684191) derivatives coupled to aminoalkanol moieties, including a 4-hydroxypiperidin-1-yl group, have shown promising anticonvulsant and analgesic properties.

The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular architectures, enabling the development of novel therapeutic agents for various diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These powerful computational tools can analyze vast datasets to accelerate various stages of development, from target identification to lead

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxypiperidin-2-one derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step pathways. For example, (5R*,6R*)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one was synthesized via a 7-step sequence, including Sonogashira coupling and azidolysis of an epoxide ester, yielding 10.3% overall . Optimization strategies include:

- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Temperature control : Lowering reaction temperatures during epoxidation to minimize side reactions.

- Purification protocols : Using column chromatography with gradient elution to isolate intermediates.

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C | 30 |

| 2 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, TMS-acetylene | 65 |

| 3 | Azidolysis | NaN₃, NH₄Cl, MeOH/H₂O | 45 |

Q. How is the stereochemical configuration of this compound derivatives confirmed experimentally?

- Methodological Answer : Stereochemical analysis requires:

- NMR Spectroscopy : H and C NMR to identify coupling constants (e.g., values for cis/trans isomerism) .

- X-ray Crystallography : Definitive confirmation of spatial arrangement, as demonstrated in the characterization of tert-butyldimethylsilyl-protected intermediates .

- Chiral HPLC : To resolve enantiomeric mixtures when asymmetric synthesis is attempted .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., epoxide ring-opening selectivity). Strategies include:

- Computational Modeling : DFT calculations to predict transition-state energies for azidolysis vs. hydrolysis pathways .

- Isotopic Labeling : Using O-labeled epoxides to track oxygen migration during ring-opening .

- Comparative Kinetic Studies : Monitoring reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Q. How do competing reaction pathways affect the yield of this compound derivatives, and how can these be mitigated?

- Methodological Answer : Competing pathways (e.g., over-oxidation or polymerization) reduce yields. Mitigation approaches:

- Protecting Group Strategy : Using tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during Sonogashira coupling .

- Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with THF to suppress side reactions .

- Stepwise vs. One-Pot Synthesis : Separating sensitive reactions (e.g., epoxidation and azidolysis) to avoid intermediate degradation .

Q. How can researchers validate the purity of this compound derivatives when scaling up synthetic protocols?

- Methodological Answer : Scalability introduces impurities (e.g., residual catalysts or byproducts). Validation methods:

- HPLC-MS : To detect trace impurities (<0.1%) using reverse-phase C18 columns .

- Elemental Analysis : Confirming stoichiometric consistency (e.g., C, H, N percentages) .

- Thermogravimetric Analysis (TGA) : Assessing thermal stability and solvent residues .

Research Design and Data Contradiction Analysis

Q. What statistical methods are recommended for analyzing reproducibility in this compound synthesis?

- Methodological Answer : Use:

- Standard Deviation (SD) : Calculate yield variability across ≥3 independent trials .

- Chi-Squared Tests : To compare observed vs. expected stereochemical ratios (e.g., cis:trans) .

- Bland-Altman Plots : Assess agreement between analytical techniques (e.g., NMR vs. HPLC purity estimates) .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from oversimplified models. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。